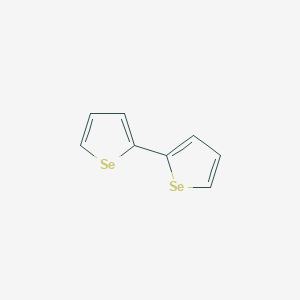

2,2'-Biselenophene

Description

Contextualization within Chalcogen Chemistry

Chalcogen chemistry is a branch of chemistry focused on the elements in Group 16 of the periodic table: oxygen (O), sulfur (S), selenium (Se), tellurium (Te), and the radioactive elements polonium (Po) and livermorium (Lv) chemspider.com. While oxygen often exhibits distinct chemical behavior, sulfur, selenium, and tellurium share more similarities, particularly in their ability to form diverse compounds chemspider.comchemicalbook.com.

Selenium, a key chalcogen, typically exists in oxidation states of -2, +4, and +6 nih.gov. Organoselenium compounds, which feature stable carbon-selenium bonds, are structurally analogous to their organosulfur counterparts, such as selenides (R2Se) resembling thioethers, diselenides (R2Se2) resembling disulfides, and selenols (RSeH) resembling thiols nih.gov. The incorporation of selenium into organic molecules, as seen in 2,2'-biselenophene, often leads to unique electronic and structural properties that differentiate them from their sulfur or oxygen analogues. For instance, chalcogen compounds generally exhibit decreased ionicity and increased bond covalency compared to oxygen compounds chemicalbook.com. The increasing importance of selenium and tellurium chemistry in fields like semiconductors underscores their potential in designing advanced materials nih.gov.

Significance as a Building Block for Organic Electronics

2,2'-Biselenophene's conjugated structure and electronic properties render it highly significant as a building block for organic electronics. It is widely utilized in the synthesis of organic semiconductors, which are crucial for enhancing the performance of various electronic devices nih.gov. These materials offer several advantages over traditional inorganic semiconductors, including lower cost, flexibility, and environmental benignity, and can even be processed using techniques like inkjet printing ossila.com.

Research findings highlight the specific benefits of incorporating selenophene-based conjugated materials, such as 2,2'-biselenophene, into organic electronic devices. These advantages include a lower band gap, increased rigidity, strong intramolecular Se···π interactions, and improved doping capabilities. Consequently, 2,2'-biselenophene and its derivatives are being explored in:

Organic Field-Effect Transistors (OFETs): Polymers containing biselenophene units have demonstrated enhanced charge transport properties. For example, a novel diketopyrrolopyrrole-based π-conjugated copolymer, P(DPP-alt-DTBSe), which incorporates 5,5'-di(thiophen-2-yl)-2,2'-biselenophene, exhibited impressive hole mobilities of 1.0-1.5 cm²·V⁻¹·s⁻¹ in thin-film transistors. This performance surpasses that of comparable thiophene-based analogues.

Organic Photovoltaics (OPVs): 2,2'-Biselenophene is employed to improve the power conversion efficiency of solar cells nih.gov. Polymers like Poly[[2,2'-biselenophene]-5,5'-diyl(9,9-dioctyl-9H-fluorene-2,7-diyl)] (F8Se2) have been investigated for their use in organic photovoltaic applications.

The ability to tune the electronic energy levels, absorption and emission spectra, intermolecular stacking, and film morphology through chemical modification makes 2,2'-biselenophene a versatile component in designing high-performance organic semiconductors. Computational studies further emphasize the importance of maintaining planarity along the conjugated backbone of these materials for optimal performance.

Key Properties and Performance Data

The following tables summarize some of the key chemical properties of 2,2'-Biselenophene and performance data observed in materials incorporating its derivatives.

Table 1: Chemical Properties of 2,2'-Biselenophene

| Property | Value | Source |

| Molecular Formula | C8H6Se2 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 260.05 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 40.2 - 42 °C | sigmaaldrich.com |

| PubChem CID | 5141513 |

Table 2: Performance Data of 2,2'-Biselenophene-Containing Polymers in OFETs

| Polymer Type | Key Feature | Hole Mobility (cm²·V⁻¹·s⁻¹) | Source |

| P(DPP-alt-DTBSe) (copolymer with 5,5'-di(thiophen-2-yl)-2,2'-biselenophene) | Diketopyrrolopyrrole-based π-conjugated copolymer | 1.0 - 1.5 | |

| DSDPP-BS (copolymer with 5,5'-biselenophene) | DSDPP electron acceptor with biselenophene donor monomer | Higher than BT and TVT analogs | |

| DSDPP-SVS (copolymer with (E)-2-(2-(selenophen-2-yl)vinyl)selenophene) | DSDPP electron acceptor with π-extended SVS donor monomer | ~5.23 |

Properties

Molecular Formula |

C8H6Se2 |

|---|---|

Molecular Weight |

260.1 g/mol |

IUPAC Name |

2-selenophen-2-ylselenophene |

InChI |

InChI=1S/C8H6Se2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H |

InChI Key |

YMQKWWIYQOIOKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[Se]C(=C1)C2=CC=C[Se]2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,2 Biselenophene

Synthetic Routes to the 2,2'-Biselenophene Backbone

The construction of the 2,2'-biselenophene backbone, a key component in advanced polymeric materials, relies on sophisticated chemical reactions. These methods are designed to efficiently form the carbon-carbon bond linking two selenophene (B38918) rings or to polymerize selenophene-containing monomers into long, conjugated chains.

Metal-catalyzed cross-coupling reactions are the cornerstone for synthesizing conjugated polymers, including those incorporating 2,2'-biselenophene units. These reactions offer high efficiency and functional group tolerance, making them indispensable tools for polymer chemists. wiley-vch.dersc.org Palladium-catalyzed reactions, in particular, have become standard methods for creating the sp²-sp² carbon-carbon bonds that define the backbones of these materials. wiley-vch.dewikipedia.org

The Stille coupling reaction is a powerful and versatile method for carbon-carbon bond formation, widely used in the synthesis of conjugated polymers. wiley-vch.deorgsyn.org The reaction involves the coupling of an organostannane (organotin) compound with an organic electrophile, typically a halide, in the presence of a palladium catalyst. wikipedia.org For the synthesis of polyselenophenes, this typically involves the polymerization of a distannylated selenophene monomer with a dihalogenated comonomer.

The catalytic cycle of the Stille reaction generally proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide, inserting itself into the carbon-halogen bond to form a Pd(II) complex. wikipedia.org

Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) intermediate. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. rsc.orgwikipedia.org

A significant advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture and their compatibility with a wide array of functional groups. wikipedia.org However, a major drawback is the high toxicity of the organotin compounds and the byproducts generated. google.com

| Catalyst System | Monomers | Polymer Properties |

| Pd(PPh₃)₄ | 2,5-bis(tributylstannyl)selenophene + Dihaloarene | High molecular weight, good solubility |

| Pd₂(dba)₃ / P(o-tol)₃ | 5,5'-dibromo-2,2'-biselenophene + Distannane | Controlled regioregularity |

| PdCl₂(PPh₃)₂ | Stannylated Selenophene Derivative + Aryl di-triflate | Applicable for diverse comonomers |

This table presents typical components and outcomes for Stille polymerization to create selenophene-containing polymers.

Direct Heteroarylation Polymerization (DHAP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods like Stille and Suzuki couplings. rsc.orgresearchgate.net This method avoids the pre-synthesis of organometallic reagents (like organostannanes or organoboranes) by directly forming a bond between a C-H bond of one monomer and a C-Halogen bond of another. researchgate.netcore.ac.uk

For the synthesis of polyselenophenes, DHAP typically involves the reaction of a dibrominated selenophene monomer with an aromatic comonomer possessing active C-H bonds, or the self-polymerization of a monobrominated selenophene. The reaction is catalyzed by a palladium complex, often in the presence of a phosphine (B1218219) ligand and a base. A carboxylic acid additive, such as pivalic acid, is frequently used to facilitate the C-H activation step. rsc.org

The key advantages of DHAP include:

Atom Economy: It reduces the number of synthetic steps required to prepare monomers, as stannylation or borylation is not needed. rsc.org

Reduced Waste: It avoids the generation of toxic organotin byproducts. google.com

Simplified Purification: The absence of metallic byproducts simplifies the purification of the final polymer.

Despite its advantages, challenges in DHAP include controlling the regioselectivity of the C-H activation to prevent defects (β-branching) in the polymer chain. researchgate.net However, optimized reaction conditions and catalyst systems have been developed to produce well-defined, defect-free polymers. rsc.orgresearchgate.net

| Feature | Stille Coupling | Direct Heteroarylation Polymerization (DHAP) |

| Monomer Prep | Requires synthesis of organotin (stannane) reagents | Uses halogenated and C-H functionalized monomers directly |

| Byproducts | Toxic organotin waste | Typically a hydrohalic acid, neutralized by base |

| Atom Economy | Lower | Higher |

| Key Challenge | Toxicity of reagents | Controlling regioselectivity to avoid structural defects |

This table provides a comparative overview of Stille Coupling and DHAP for polymer synthesis.

Beyond metal-catalyzed polymerization, other synthetic strategies focus on the fundamental construction of the selenophene ring and its subsequent dimerization. These methods often utilize basic starting materials and provide access to the core 2,2'-biselenophene unit itself.

The construction of the selenophene ring can be achieved through cyclization reactions that use elemental selenium as the selenium source. rsc.org These methods are advantageous due to the stability and low toxicity of elemental selenium. rsc.org One prominent approach is the copper-catalyzed [2+2+1] cyclization of terminal alkynes with elemental selenium. rsc.org This reaction efficiently constructs 2,5-disubstituted selenophenes from readily available starting materials.

Another strategy involves the reaction of 1,3-diynes with selenium. For instance, silver-mediated [2+2+1] cyclization of diynes with elemental selenium can produce substituted selenophenes. nih.gov Furthermore, selenium can be activated using reducing agents like sodium borohydride (B1222165) (NaBH₄) to form a nucleophilic selenium species (e.g., sodium selenide, Na₂Se), which can then react with appropriate di-electrophiles, such as 1,4-dihalogenated butadienes or butadiynes, to form the selenophene ring. researchgate.net These methods provide direct access to the heterocyclic core, which can then be functionalized for further coupling reactions.

Organometallic precursors are central to many synthetic routes for 2,2'-biselenophene. nih.gov These strategies involve the creation of a reactive organometallic derivative of a single selenophene ring, which is then induced to couple with itself. A common method is the lithiation of selenophene at the 2-position using a strong base like n-butyllithium (n-BuLi) to form 2-lithioselenophene. This highly reactive intermediate can then undergo oxidative coupling in the presence of a transition metal salt, such as copper(II) chloride (CuCl₂), to yield 2,2'-biselenophene.

Alternatively, organostannane derivatives of selenophene, such as 2-(tributylstannyl)selenophene, can be prepared. While these are key monomers for Stille polymerization, they can also be used in palladium-catalyzed homocoupling reactions to form the dimer 2,2'-biselenophene. These precursor-based methods offer a high degree of control for forming the specific C-C bond that links the two selenophene rings.

Alternative Synthetic Pathways

Functionalization and Derivatization Strategies of 2,2'-Biselenophene

The strategic functionalization and derivatization of the 2,2'-biselenophene core are pivotal for tailoring its electronic and physical properties for applications in organic electronics. These modifications influence key parameters such as solubility, molecular packing, and charge transport characteristics.

Substitution at Selenophene Ring Positions

Electrophilic substitution reactions are a common method for introducing functional groups onto the selenophene rings of 2,2'-biselenophene. The positions on the selenophene ring exhibit different reactivities, which can be exploited for regioselective functionalization. The orientation of these substitutions is influenced by the electronic nature of both the substituent and the selenophene ring itself. Differences in positional selectivity are observed when comparing selenophene to other five-membered heterocycles like pyrrole, furan, and thiophene (B33073). researchgate.net This selectivity can be further tuned by modifying substituents already present on the ring. researchgate.net

One of the key positions for substitution is the 5- and 5'-positions, which allows for the extension of the conjugated system. For instance, new selenophene-based semiconducting copolymers have been synthesized by introducing dodecylthiophenes at these positions. rsc.org This substitution is crucial for creating polymers with desirable optical and electrochemical properties for thin-film transistors. rsc.org

Furthermore, the introduction of side chains, such as a bulky 2-ethylhexyl group, can enhance the solubility of the resulting polymers while maintaining the crystallinity of the selenophene block. colab.ws The synthesis of 2,5-disubstituted selenophenes can be achieved through a copper-catalyzed regioselective [2+2+1] cyclization of terminal alkynes and elemental selenium, offering a straightforward route to functionalized selenophene derivatives. rsc.org

The table below summarizes examples of substitution at the selenophene ring positions.

| Starting Material | Reagents and Conditions | Product | Application |

| 2,2'-Biselenophene | 3-dodecyl-2-thienylmagnesium bromide, Ni(dppp)Cl2 | Poly(5,5′-bis(3-dodecylthiophen-2-yl)-2,2′-biselenophene) (PDT2Se2) | Organic Thin-Film Transistors rsc.org |

| 2,2'-Biselenophene | 4,4'-didodecyl-2,2'-bithiophen-5-ylmagnesium bromide, Ni(dppp)Cl2 | Poly(5,5′-bis(4,4′-didodecyl-2,2′-bithiophen-5-yl)-2,2′-biselenophene) (PDT4Se2) | Organic Thin-Film Transistors rsc.org |

| Terminal Alkynes and Elemental Selenium | Copper Catalyst | 2,5-disubstituted selenophenes | Organic Synthesis and Materials Science rsc.org |

Integration into Donor-Acceptor Architectures

A prevalent strategy for developing high-performance organic semiconducting materials is the creation of donor-acceptor (D-A) copolymers. rsc.org In these architectures, 2,2'-biselenophene can act as the electron-donating unit, which is then copolymerized with an electron-accepting monomer. This design allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the band gap and charge transport properties. rsc.org

The incorporation of selenium atoms is known to enhance interchain interactions and facilitate charge transport due to the generally stronger heteroaromatic interactions of selenium compared to sulfur. acs.org This makes 2,2'-biselenophene an attractive building block for D-A copolymers aimed at high-performance organic electronic devices. The strong D-A interaction between the donor and acceptor units in these polymers leads to a more aligned polymer structure, which is beneficial for charge transport. acs.org

For example, a copolymer containing 5,5′-di(thiophen-2-yl)-2,2′-biselenophene (DTBSe) as the donor and a diketopyrrolopyrrole (DPP) unit as the acceptor exhibited significantly high charge carrier mobilities. acs.org The selenophene-containing polymer showed improved physical and device properties, which was attributed to the strong tendency for D-A interaction leading to closer alignment of the polymer chains. acs.org

Incorporation with Specific Acceptor Units (e.g., Diketopyrrolopyrrole (DPP), Naphthalene (B1677914) Diimide (NDI))

The performance of donor-acceptor copolymers is highly dependent on the specific acceptor unit used. Diketopyrrolopyrrole (DPP) and naphthalene diimide (NDI) are two powerful electron-accepting moieties that have been successfully combined with 2,2'-biselenophene to create high-performance semiconducting polymers.

Diketopyrrolopyrrole (DPP):

DPP-based polymers are known for their excellent charge transport characteristics. nih.gov A copolymer incorporating 5,5′-di(thiophen-2-yl)-2,2′-biselenophene (DTBSe) and a DPP unit demonstrated a relatively small band gap of 1.32–1.39 eV and good solubility in organic solvents. acs.org Thin-film transistors fabricated from this polymer showed a lamellar crystalline structure in the thin film, which is advantageous for charge transport. acs.org Another study reported the synthesis of a DPP-based polymer with biselenophene (BSe) units, PTTDPP-BSe, which exhibited a charge carrier mobility of 0.029 cm² V⁻¹ s⁻¹ in organic thin-film transistors. nih.gov

The table below presents key data for a DPP-based polymer incorporating 2,2'-biselenophene.

| Polymer | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Band Gap (eV) | Hole Mobility (cm²/Vs) |

| P(DTBSe-DPP) | 19,271 | 3.25 | 1.32 | Not explicitly stated, but described as "significantly large" acs.org |

| PTTDPP-BSe | Not specified | Not specified | Not specified | 0.029 nih.gov |

Naphthalene Diimide (NDI):

Naphthalene diimide (NDI) is another important acceptor unit for creating n-type and ambipolar conjugated polymers. rsc.org Copolymers of NDI and various selenophene derivatives have been synthesized and evaluated as semiconductors in organic field-effect transistors (OFETs). rsc.org These poly(naphthalene diimides) (PNDIs) have shown promising electron mobilities. rsc.org

For instance, a series of n-type conjugated polymers based on NDI and selenophene derivatives were synthesized with weight average molecular weights ranging from 12 to 107 kDa. rsc.org X-ray diffraction analysis revealed a lamellar crystalline structure in the polymer films. rsc.org These polymers exhibited average field-effect electron mobilities ranging from 0.008 to 0.24 cm² V⁻¹ s⁻¹ with high on/off current ratios. rsc.org A specific copolymer, poly(naphthalene diimide-alt-biselenophene) (PNDIBS), was found to have a high field-effect electron mobility of 0.07 cm²/(V s) and an optical band gap of 1.4 eV. elsevierpure.com All-polymer solar cells using PNDIBS as the acceptor showed a power conversion efficiency of 0.9%. elsevierpure.com

The table below summarizes the properties of NDI-based polymers with selenophene derivatives.

| Polymer | Weight Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) | Optical Band Gap (eV) | Electron Mobility (cm²/Vs) |

| PNDISS | 12-107 | 1.1-2.6 | 1.7 | 0.008 - 0.24 rsc.org |

| ePNDIBS | 12-107 | 1.1-2.6 | 1.4 | 0.008 - 0.24 rsc.org |

| PNDIBDS | 12-107 | 1.1-2.6 | Not specified | 0.008 - 0.24 rsc.org |

| PNDIBS | Not specified | Not specified | 1.4 | 0.07 elsevierpure.com |

Electronic Structure and Theoretical Studies of 2,2 Biselenophene and Its Derivatives

Frontier Molecular Orbital Analysis

Frontier molecular orbital (FMO) theory is a powerful tool for understanding the electronic and optical properties of conjugated molecules like 2,2'-biselenophene. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in determining a molecule's reactivity, charge transport characteristics, and absorption spectra. youtube.comwikipedia.orglibretexts.org

The energy levels of the HOMO and LUMO are fundamental parameters that dictate the ease with which a molecule can be oxidized or reduced. scialert.netschrodinger.com For 2,2'-biselenophene, theoretical calculations provide estimates of these energy levels. The HOMO energy is indicative of the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting capacity. scialert.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial factor in determining the molecule's electronic absorption and emission properties. schrodinger.com

The distribution of the HOMO and LUMO across the molecular structure is also of significant interest. In many conjugated systems, the HOMO is localized along the π-conjugated backbone, which is essential for efficient hole transport. Similarly, the LUMO is often distributed across the same conjugated system, facilitating electron transport.

The table below presents calculated HOMO and LUMO energy levels for 2,2'-biselenophene and a related derivative, showcasing the influence of molecular structure on these key electronic parameters.

Table 1: Calculated Frontier Orbital Energies

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2,2'-Biselenophene | -5.48 | -0.83 | 4.65 |

| A substituted 2,2'-bithiophene (B32781) derivative | -5.78 | -2.12 | 3.66 |

Data sourced from theoretical calculations and may vary depending on the computational method.

The ability to tune the HOMO-LUMO gap, also referred to as the band gap, is a central theme in the design of organic semiconductors for specific applications. nih.govuniroma1.it A smaller band gap is often desirable for applications in organic photovoltaics, as it allows the material to absorb a broader range of the solar spectrum. scispace.com

Several molecular design strategies are employed to engineer the band gap of 2,2'-biselenophene-based materials:

Donor-Acceptor (D-A) Copolymers: A highly effective approach involves creating copolymers that alternate electron-rich (donor) and electron-deficient (acceptor) units. scispace.com This intramolecular charge transfer between the donor and acceptor moieties leads to a significant reduction in the band gap.

Fused Ring Systems: Creating more rigid and planar structures by fusing the selenophene (B38918) rings can enhance π-conjugation along the molecular backbone. This extended conjugation typically results in a smaller band gap.

Heteroatom Substitution: The choice of heteroatom in the five-membered rings influences the electronic properties. Selenophene-containing polymers often exhibit lower band gaps compared to their thiophene (B33073) analogs due to the higher polarizability of the selenium atom. nih.gov

Computational studies have demonstrated the tunability of the band gap in derivatives of 2,2'-biselenophene through the strategic placement of various substituent groups. arxiv.org

Conformational Analysis and Planarity of 2,2'-Biselenophene Systems

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a crucial role in determining the extent of π-orbital overlap and, consequently, the electronic properties of conjugated systems. chemistrysteps.comlibretexts.orgunicamp.br

2,2'-Biselenophene can exist in different rotational conformations (rotamers) around the single bond connecting the two selenophene rings. Density functional theory (DFT) computations have shown that the anti-gauche structure is the most stable conformation. core.ac.uk The presence of non-covalent intramolecular interactions, such as selenium-oxygen or selenium-nitrogen interactions in substituted derivatives, can help to lock the molecule into a more planar conformation, thereby enhancing the rigidity of the conjugated system.

Computational Chemistry Approaches to Electronic Structure

Computational chemistry has become an indispensable tool for predicting and understanding the electronic structure of 2,2'-biselenophene and its derivatives. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) allow for the accurate calculation of a wide range of molecular properties, including:

Optimized Geometries: Determining the most stable three-dimensional structures.

Frontier Molecular Orbital Energies and Distributions: Calculating HOMO and LUMO levels and visualizing their spatial arrangement.

Electronic Spectra: Simulating UV-visible absorption spectra to predict the optical properties of the molecules.

These computational approaches provide a powerful synergy with experimental work, enabling a more rational design of new materials with desired electronic and optical characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of selenophene-containing molecules. Studies have used DFT computations to determine the structural and electronic properties of 2,2'-Biselenophene in a vacuum. These calculations have shown that 2,2'-Biselenophene is predicted to exist in two stable nonplanar minimum-energy conformations, known as the syngauche and antigauche rotamers.

The structural properties and electronic polarizability of the antigauche form are similar to those of the syngauche structure. However, properties like dipole moments and first-order hyperpolarizabilities are heavily influenced by the specific conformation. For instance, these values can increase by a factor of approximately five when transitioning from the antigauche to the syngauche form.

DFT calculations are also employed to study larger systems, such as fused selenophene oligomers. These studies help in understanding the electronic structures of both neutral and radical cation species, which is crucial for evaluating their potential in electronic applications. For example, hybrid DFT calculations have been used to investigate the ground and low-lying excited states, providing insights into intramolecular hole transport properties. In studies of related donor-acceptor copolymers, DFT calculations have shown that replacing thiophene with selenophene lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level and raises the Highest Occupied Molecular Orbital (HOMO) energy level, leading to a reduced band-gap. rsc.org

Table 1: Comparison of Calculated Properties for 2,2'-Biselenophene Rotamers Note: Data is illustrative of findings from theoretical studies. Exact values can be found in the cited literature.

Ab Initio and Semi-Empirical Methods

Alongside DFT, ab initio and semi-empirical methods serve as important tools in the computational study of 2,2'-Biselenophene. Ab initio methods, meaning "from the beginning," derive results directly from theoretical principles without the inclusion of experimental data. These methods have been used to investigate the structures and torsional potentials of 2,2'-biselenophene and related oligomers. While computationally intensive, ab initio calculations can provide very accurate results for smaller molecular systems.

Semi-empirical methods offer a computationally less expensive alternative by incorporating some experimental parameters to simplify calculations. This approach is significantly faster, allowing for the study of larger molecules. However, its accuracy is dependent on the quality of the parameterization for the specific elements and bonding situations involved. For novel electronic bonding scenarios not included in their development database, semi-empirical methods may be less reliable. The choice between ab initio and semi-empirical methods often involves a trade-off between computational cost and desired accuracy.

Redox Behavior and Electrochemical Characterization

The redox behavior of 2,2'-Biselenophene is a key aspect of its chemistry, particularly in the context of forming conductive polymers. Electrochemical techniques are central to characterizing these properties.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox processes of compounds like 2,2'-Biselenophene. This method involves scanning the potential of an electrode and measuring the resulting current. For 2,2'-Biselenophene and its monomer, selenophene, CV is primarily used to investigate their oxidative electropolymerization. sciendo.com

The process begins with the oxidation of the monomer to form a radical cation. This reactive species then couples with another radical cation or a neutral monomer, leading to the formation of a dimer and subsequently longer oligomers and polymers that deposit onto the electrode surface. sciendo.com The resulting polymer film, polyselenophene, is itself redox-active and can be repeatedly oxidized and reduced (doped and undoped). CV studies of the polymer film show distinct oxidation and reduction peaks, demonstrating its ability to store charge. The stability of this redox activity can be monitored over multiple cycles. researchgate.net

Analysis of Oxidation and Reduction Potentials

The oxidation potential is a critical parameter that reflects the ease with which a molecule can lose electrons. For 2,2'-Biselenophene, the first step in electropolymerization is its oxidation. While specific potential values for 2,2'-biselenophene are not extensively documented in the provided search results, comparisons with analogous compounds provide valuable context. For example, the polymerization of 2,2'-bithiophene, the sulfur analogue, occurs at approximately 1.0 V. winona.edu Selenophene-based compounds are generally expected to have lower oxidation potentials than their thiophene counterparts due to the higher energy of the HOMO, making them easier to oxidize.

Studies on copolymers of selenophene and thiophene confirm that the inclusion of selenium significantly influences the electronic properties. rsc.org The selenium atom tends to raise the HOMO energy level and lower the LUMO energy level compared to sulfur. This narrowing of the HOMO-LUMO gap affects not only the optical properties but also the redox potentials. A higher HOMO energy corresponds to a lower oxidation potential, while a lower LUMO energy corresponds to a less negative reduction potential. The redox potentials of derivatives can be further tuned by adding electron-donating or electron-withdrawing substituents to the heterocyclic rings.

Charge Transport Mechanisms in 2,2 Biselenophene Based Materials

Intrachain and Interchain Charge Transfer Dynamics

Charge transport in conjugated polymers, including those based on 2,2'-biselenophene, occurs through two primary pathways: intrachain and interchain charge transfer. rsc.orgox.ac.ukresearchgate.net Intrachain transport involves the movement of charge carriers along the backbone of a single polymer chain, while interchain transport refers to the hopping of charges between adjacent polymer chains. rsc.orgox.ac.ukresearchgate.net

Studies combining density functional theory (DFT) and molecular dynamics simulations have shown that vibrational dynamics can induce charge transfer, highlighting the significant coupling between electrons and specific vibrational modes. rsc.orgchemrxiv.org These simulations provide insights into the energetics of polaron formation and transfer during both intrachain and interchain processes. rsc.orgchemrxiv.org The energetic stabilization of a polaron shared between two neighboring molecules can influence the favorability of charge transfer to the surrounding polymer matrix. rsc.orgchemrxiv.org

Factors Influencing Charge Carrier Mobility

The charge carrier mobility in 2,2'-biselenophene-based materials is not an intrinsic constant but is influenced by a multitude of interconnected factors. These range from the fundamental molecular structure to the macroscopic morphology of the thin film.

Molecular Packing and Crystallinity in Thin Films

The arrangement of molecules in the solid state is a paramount factor in determining charge transport efficiency. researchgate.netmdpi.com High crystallinity and well-ordered molecular packing facilitate efficient charge hopping between adjacent molecules. researchgate.netmdpi.com In thin films, the crystalline features can be complex and may differ from the bulk material. mdpi.comcsic.es The crystallization behavior of small molecules in thin films can be categorized into single-crystal-like packing or more disordered liquid-crystalline-like behavior. mdpi.com

The formation of specific crystalline structures, or polymorphs, can significantly impact device performance. csic.es For instance, some materials exhibit a transition from a metastable thin-film phase to a more stable bilayer structure upon thermal annealing, which has been linked to higher carrier mobility. csic.es

A key element of molecular packing is the π-π stacking interaction, which arises from the noncovalent interactions between the π-electron systems of adjacent conjugated molecules. scirp.orgmdpi.comnih.gov These interactions are crucial for stabilizing the solid-state structure and creating pathways for charge transport. scirp.orgmdpi.com The distance and geometry of the π-π stacking directly affect the electronic coupling between molecules, which in turn influences the charge hopping rate. scirp.orgkit.edu A shorter π-stacking distance generally leads to a higher charge transfer integral and, consequently, higher mobility. researchgate.net For example, a selenophene-based polymer, DSDPP-BS, which is a biselenophene analogue of DPPQT, exhibited a π-stacking distance of 3.96 Å and a high mobility of 2.08 cm²/Vs. researchgate.net

Film Morphology and Microstructure

The film morphology is influenced by various processing conditions, such as the deposition technique (e.g., spin coating, dip coating), solvent, and post-deposition treatments like thermal annealing. researchgate.netresearchgate.netmdpi.com For instance, annealing can induce crystallization and improve molecular packing, leading to enhanced mobility. researchgate.netrsc.org In some cases, a nodule-like morphology can be observed due to strong interactions between the polymer's non-polar side chains and the substrate, which can be transformed into a more favorable, densely packed grain morphology with annealing. researchgate.net

Influence of Molecular Weight and Side Chains on Transport Properties

The molecular weight of a polymer significantly impacts its physical properties and, consequently, its charge transport characteristics. researchgate.netrsc.org Generally, higher molecular weight polymers can lead to higher mobility due to the formation of more extended polymer chains and fewer defects. acs.org However, there is often an optimal molecular weight for a given polymer and application, as excessively high molecular weights can lead to processing difficulties and unfavorable film morphologies. rsc.org For example, in a study on PNDIBS, the highest power conversion efficiency was achieved at an optimal number-average molecular weight (Mn) of 55 kDa, which coincided with the best blend charge transport properties and morphology. rsc.org

Side chains attached to the conjugated backbone are crucial for ensuring solubility and processability. researchgate.netacs.org However, they also play a significant role in influencing molecular packing and film morphology. researchgate.netacs.org Bulky side chains can sometimes hinder close π-π stacking, potentially reducing mobility. acs.org Conversely, the crystallization tendency of alkyl side chains can promote tight molecular packing in the film. researchgate.net The strategic design of side chains is therefore a critical aspect of molecular engineering for high-performance organic semiconductors. acs.org For instance, the introduction of 2-decyltetradecyl (DT) groups at the N-atoms of a DPP unit significantly improved the solubility of a series of polymers. rsc.org

Hole and Electron Transport Characteristics

Materials based on 2,2'-biselenophene can exhibit either p-type (hole-transporting), n-type (electron-transporting), or ambipolar (transporting both holes and electrons) characteristics. researchgate.netsemanticscholar.orgnih.govossila.com The type of charge transport is determined by the material's electronic structure, specifically the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

For efficient hole transport, a material should have a relatively high-lying HOMO level that aligns well with the work function of the anode. nih.govmdpi.com Conversely, for efficient electron transport, a low-lying LUMO level that aligns with the work function of the cathode is required. ossila.com The introduction of electron-withdrawing or electron-donating groups into the molecular structure is a common strategy to tune these energy levels.

Several 2,2'-biselenophene-containing polymers have demonstrated excellent hole transport properties. For example, a diketopyrrolopyrrole-based copolymer incorporating 5,5'-di(thiophen-2-yl)-2,2'-biselenophene, P(DPP-alt-DTBSe), exhibited a high hole mobility exceeding 1.0 cm²/Vs. researchgate.net Similarly, copolymers like DSDPP-BS and DSDPP-SVS, which contain biselenophene and a vinyl-selenophene derivative respectively, showed higher hole mobilities than their thiophene-based counterparts. researchgate.netrsc.org

The development of n-type materials based on 2,2'-biselenophene is also an active area of research. By incorporating strong electron-accepting units, it is possible to create polymers with low-lying LUMO levels suitable for electron transport. researchgate.net For instance, a polymer acceptor based on biselenophene imide has been developed that exhibits high electron mobility, which is crucial for applications in all-polymer solar cells. researchgate.net Some materials can exhibit ambipolar behavior, meaning they can transport both holes and electrons. semanticscholar.org

The table below summarizes the charge transport characteristics of selected 2,2'-biselenophene-based polymers.

| Polymer | Donor Unit | Acceptor Unit | Mobility (cm²/Vs) | Carrier Type | Reference |

| P(DPP-alt-DTBSe) | 5,5'-Di(thiophen-2-yl)-2,2'-biselenophene | Diketopyrrolopyrrole (DPP) | >1.0 | Hole | researchgate.net |

| DSDPP-BS | Biselenophene (BS) | Diketopyrrolopyrrole (DPP) | 2.08 | Hole | researchgate.netrsc.org |

| DSDPP-SVS | (E)-2-(2-(selenophen-2-yl)vinyl)selenophene (SVS) | Diketopyrrolopyrrole (DPP) | 5.23 | Hole | researchgate.net |

| PN-Se | Biselenophene Imide | Naphthalene (B1677914) Diimide (NDI) | High | Electron | researchgate.net |

P-channel and N-channel Conduction Characteristics

The versatility of the 2,2'-biselenophene unit allows for its incorporation into various molecular architectures to promote either p-channel or n-channel conductivity. The final charge transport characteristic is heavily influenced by the electron-donating or electron-withdrawing nature of the co-monomers or substituents attached to the biselenophene core.

P-channel Conduction:

When combined with electron-rich or donor-acceptor (D-A) type structures, 2,2'-biselenophene-based polymers have demonstrated exceptional p-channel characteristics. The selenium atoms enhance interchain Se-Se interactions, which can lead to improved molecular packing and higher hole mobility.

A notable example is the copolymerization of 2,2'-biselenophene with diketopyrrolopyrrole (DPP), a strong electron-accepting unit. The resulting D-A copolymers exhibit significant p-type behavior. For instance, a copolymer incorporating a thiophene-flanked DPP and a 2,2'-biselenophene unit, P(DPP-alt-DTBSe), has shown outstanding p-channel performance in thin-film transistors, with hole mobilities (μh) reported to be in the range of 1.0 to 1.5 cm²·V⁻¹·s⁻¹. researchgate.netossila.com Similarly, copolymers where biselenophene (BS) acts as the donor alongside a DPP derivative acceptor (DSDPP-BS) have achieved high hole mobilities, with values reported between 0.72 and 5.23 cm² V⁻¹ s⁻¹. rsc.org Another study on poly(2,5-bis(3-dodecylthiophen-2-yl)-2',2''-biselenophene) (PBTBS) reported clear p-channel characteristics with a hole mobility of 1x10⁻³ cm²/Vs. ntu.edu.sg These findings underscore the efficacy of pairing 2,2'-biselenophene with strong acceptor units to engineer high-performance p-type materials.

N-channel Conduction:

Conversely, when 2,2'-biselenophene is functionalized with strong electron-withdrawing groups, the resulting materials can exhibit n-channel conduction. The electron-deficient nature of these molecules facilitates the injection and transport of electrons.

Research has shown that derivatives such as quinoidal biselenophenes are effective n-type semiconductors. rsc.org In one study, a phthalimide (B116566) (PI) derivative substituted with a biselenophene unit was synthesized and used to fabricate OFETs. These devices clearly demonstrated n-type characteristics, with an initial electron mobility (μe) of approximately 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org The performance could be further enhanced, with mobility reaching 8.9 × 10⁻⁴ cm² V⁻¹ s⁻¹ by optimizing the deposition temperature of the thin film. rsc.org These results indicate that the strategic functionalization of the 2,2'-biselenophene core with electron-withdrawing moieties is a viable approach to creating stable and efficient n-channel materials.

Table 1: P-channel and N-channel Performance of 2,2'-Biselenophene-Based Materials

| Compound/Polymer Name | Conduction Type | Mobility (cm²·V⁻¹·s⁻¹) | Ref. |

| P(DPP-alt-DTBSe) | p-channel | >1.0 - 1.5 | researchgate.netossila.com |

| DSDPP-BS | p-channel | 0.72 - 5.23 | rsc.org |

| PBTBS | p-channel | 1x10⁻³ | ntu.edu.sg |

| Biselenophene-substituted Phthalimide | n-channel | ~10⁻⁴ | rsc.org |

Ambipolar Charge Transport Studies

Ambipolar materials, which can transport both holes and electrons, are highly desirable for applications in complementary logic circuits, which require both p-type and n-type transistors. The development of single-component ambipolar semiconductors simplifies device fabrication significantly. The 2,2'-biselenophene moiety has been integral to the design of several high-performance ambipolar materials.

The key to achieving ambipolarity is to create a molecular structure with a sufficiently small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), allowing for both hole and electron injection from the electrodes. This is often accomplished by combining strong donor and acceptor units within the same conjugated backbone.

Quinoidal biselenophene (QBS) has been identified as a promising molecule for ambipolar applications due to its planar structure which is beneficial for π-stacking and charge transport. umich.edu Studies on blends of QBS with an insulating polymer like poly(2-vinylnaphthalene) (PVN) have demonstrated ambipolar behavior. These blends exhibited both hole and electron mobilities, with reported values of 0.12 cm² V⁻¹ s⁻¹ for holes and 0.04 cm² V⁻¹ s⁻¹ for electrons in one study, and 0.08 cm² V⁻¹ s⁻¹ and 0.02 cm² V⁻¹ s⁻¹ respectively in another. researchgate.netntu.edu.tw

Furthermore, copolymers incorporating selenophene (B38918) and diketopyrrolopyrrole (DPP) units, such as PSeDPP, have been specifically designed for high-performance ambipolar OFETs. researchgate.net The strong intramolecular charge transfer between the donor (selenophene) and acceptor (DPP) units leads to a low bandgap, which is a prerequisite for ambipolar transport. While specific mobility values for both charge carriers in PSeDPP were highlighted for their potential in memory applications, the development itself points to the successful strategy of using biselenophene in ambipolar material design. researchgate.net

Table 2: Ambipolar Performance of 2,2'-Biselenophene-Based Materials

| Compound/Polymer Name | Hole Mobility (μh) (cm²·V⁻¹·s⁻¹) | Electron Mobility (μe) (cm²·V⁻¹·s⁻¹) | Ref. |

| Quinoidal Biselenophene (QBS) / PVN Blend | 0.12 | 0.04 | ntu.edu.tw |

| Quinoidal Biselenophene (QBS) / PVN Blend | 0.08 | 0.02 | researchgate.net |

| PSeDPP | Ambipolar | Ambipolar | researchgate.net |

Polymerization Strategies and Supramolecular Assembly of 2,2 Biselenophene Containing Systems

Conjugated Polymer Synthesis Utilizing 2,2'-Biselenophene Monomers

The synthesis of conjugated polymers incorporating 2,2'-biselenophene is a critical area of research, focusing on creating materials with tailored electronic and physical properties for applications in organic electronics.

Alternating Copolymerizations for Tunable Properties

Alternating copolymerization is a powerful strategy to create donor-acceptor (D-A) conjugated polymers, where electron-rich (donor) and electron-deficient (acceptor) units are arranged in a regular, alternating fashion along the polymer backbone. researchgate.net This architectural control allows for precise tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn governs the material's band gap, absorption spectrum, and charge transport characteristics. researchgate.netumich.edu

The 2,2'-biselenophene unit, being more electron-rich than its thiophene (B33073) counterpart, is an excellent donor monomer. When copolymerized with various electron-accepting monomers, it can lead to polymers with low band gaps, a desirable feature for applications in organic photovoltaics (OPVs) and near-infrared (NIR) photodetectors. rsc.org

A notable example involves the copolymerization of 2,2'-biselenophene with a diketopyrrolopyrrole (DPP) acceptor unit. The resulting polymers exhibit significantly lower band gaps compared to their bithiophene-containing analogues. rsc.org This is attributed to the enhanced intramolecular charge transfer (ICT) between the stronger donor (biselenophene) and the acceptor. The properties of these copolymers can be further modulated by introducing different side chains or modifying the acceptor unit, offering a versatile platform for materials design. ossila.comresearchgate.net

Stille coupling is a commonly employed polymerization method for synthesizing these alternating copolymers. researchgate.netrsc.org For instance, a novel diketopyrrolopyrrole-based π-conjugated copolymer, P(DPP-alt-DTBSe), was synthesized via the Stille coupling reaction of a DPP-based monomer with 5,5'-di(thiophen-2-yl)-2,2'-biselenophene. researchgate.netossila.com This polymer demonstrated a small band gap of 1.32-1.39 eV and achieved high hole mobility in thin-film transistors. researchgate.net Similarly, Suzuki polymerization has been used to create alternating copolymers of 9,9-dioctylfluorene and biselenophene derivatives, where the optical and electrochemical properties were systematically tuned by the choice of aromatic comonomer. molaid.com

| Copolymer System | Acceptor Unit | Polymerization Method | Key Properties | Reference |

| DSDPP-BS | Diketo-pyrrolo[3,4-c]pyrrole (DPP) | Stille Coupling | Low band gap, high hole mobility (~5.23 cm²/V·s) | rsc.org |

| P(DPP-alt-DTBSe) | Diketo-pyrrolo[3,4-c]pyrrole (DPP) | Stille Coupling | Small band gap (1.32-1.39 eV), high hole mobility (>1.0-1.5 cm²/V·s) | researchgate.net |

| PTTDPP-BSe | Thieno[3,2-b]thiophene-DPP | Stille Coupling | Mobility of 0.029 cm²/V·s | nih.gov |

| PDT2Se2 | Dodecylthiophene | Stille/Oxidative Coupling | High hole mobility (0.02 cm²/V·s), well-ordered packing | rsc.org |

Regioregular Polymer Architectures and their Impact

Regioregularity, which describes the specific orientation of repeating monomer units within a polymer chain, has a profound impact on the material's properties. In substituted polythiophenes and polyselenophenes, the primary coupling patterns are head-to-tail (HT) and head-to-head (HH). A high degree of HT regioregularity leads to a more planar polymer backbone, which in turn facilitates stronger interchain π-π stacking. kuleuven.be This enhanced intermolecular interaction is crucial for efficient charge transport. kuleuven.benih.gov

For poly(3-alkylselenophene)s (P3ASs), achieving high regioregularity is essential for realizing their full potential as high-performance organic semiconductors. scholaris.ca Regioregular P3ASs exhibit lower bandgaps and higher charge carrier mobilities compared to their regioirregular counterparts. capes.gov.br The synthesis of regioregular poly(3-hexyl)selenophene, for example, has been reported, and its properties were shown to be superior to those of regioirregular versions. capes.gov.br

The method of polymerization plays a critical role in controlling regioregularity. Grignard Metathesis (GRIM) polymerization is a well-established technique for producing highly regioregular poly(3-alkylthiophene)s (P3ATs), often achieving >98% HT coupling. nih.gov This method has been adapted for the synthesis of regioregular P3ASs. The impact of regioregularity is evident in the material's crystallinity and charge transport characteristics. Highly regioregular polymers tend to self-assemble into more ordered, semicrystalline domains, which act as efficient pathways for charge carriers. kuleuven.beuniroma1.it In contrast, regioirregularity introduces steric hindrance and disrupts the planarity of the polymer chain, leading to a more amorphous morphology and significantly lower charge mobility. kuleuven.benih.gov The molecular weight of the polymer, in conjunction with its regioregularity, also plays a significant role in influencing the morphology and performance of devices. rsc.org

Supramolecular Organization and Self-Assembly Processes

The spontaneous organization of molecules into well-defined, functional structures through non-covalent interactions is a hallmark of supramolecular chemistry. fortunejournals.com For 2,2'-biselenophene-containing systems, these processes are fundamental to creating ordered materials for electronic applications.

Non-Covalent Interactions in Directing Assembly

A variety of non-covalent interactions govern the self-assembly of 2,2'-biselenophene-based materials. These weak forces, including π-π stacking, van der Waals forces, and hydrogen bonding, collectively determine the supramolecular architecture. fortunejournals.commdpi.comnumberanalytics.com

π-π Stacking: The aromatic nature of the biselenophene ring facilitates π-π stacking interactions, where the electron clouds of adjacent molecules overlap. This is a primary driving force for the formation of ordered aggregates and is crucial for charge transport in organic semiconductors. mdpi.com The larger size and greater polarizability of the selenium atom compared to sulfur in thiophene can lead to stronger Se-Se intermolecular interactions, potentially enhancing π-π stacking and improving charge mobility. rsc.org

Hydrogen Bonding: While not inherent to the 2,2'-biselenophene unit itself, hydrogen bonding can be introduced by incorporating appropriate functional groups into the comonomer or side chains. This strong, directional interaction can provide an additional level of control over the self-assembly process, leading to highly ordered and stable supramolecular structures. mdpi.com

Formation of Hierarchical Nanostructures and Ordered Thin Films

The self-assembly of 2,2'-biselenophene-containing polymers often leads to the formation of hierarchical nanostructures, where organization occurs over multiple length scales. nih.goveuropean-mrs.comfrontiersin.org In solution, these polymers can form aggregates, which then assemble into larger structures like nanofibers or nanowires. When cast into thin films, these nanostructures can align and pack to create highly ordered domains.

The processing conditions, such as the choice of solvent, deposition technique (e.g., spin-coating, drop-casting), and post-deposition treatments (e.g., thermal or solvent annealing), have a significant impact on the final morphology of the thin film. researchgate.netacs.org For example, a series of selenophene-based copolymers, PDT2Se2 and PDT4Se2, showed that the molecular structure directly influences film morphology. PDT2Se2 films exhibited well-organized interlayer packing and π-π stacking, leading to good charge mobility. In contrast, the additional side chains in PDT4Se2 resulted in a more amorphous structure and poor mobility. rsc.org This highlights the importance of molecular design in achieving desired solid-state packing.

Techniques like grazing-incidence X-ray diffraction (GIXD) and atomic force microscopy (AFM) are used to probe the molecular packing and surface morphology of these thin films. rsc.orgnih.gov These studies reveal how the polymer chains orient themselves relative to the substrate. An "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is generally favorable for charge transport in field-effect transistors. researchgate.net The ability to control these hierarchical structures and create well-ordered thin films is paramount for fabricating high-performance electronic devices. mdpi.comresearchgate.netuts.edu.au

Advanced Optoelectronic and Electronic Applications of 2,2 Biselenophene Containing Materials

Organic Field-Effect Transistors (OFETs) Performance

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics, with applications ranging from sensors to electrical circuits and data storage. nih.gov The performance of OFETs is critically dependent on the charge carrier mobility of the organic semiconductor used. nih.govntu.edu.sg Materials incorporating 2,2'-biselenophene have demonstrated significant promise in enhancing OFET performance. lookchem.comchim.it

The introduction of selenophene (B38918) units into conjugated polymers can lead to materials with well-organized intermolecular packing and π-π stacking, which are crucial for efficient charge transport. rsc.org For instance, a novel diketopyrrolopyrrole-based π-conjugated copolymer incorporating a 5,5'-di(thiophen-2-yl)-2,2'-biselenophene unit, P(DPP-alt-DTBSe), has exhibited outstanding hole mobility. acs.orgnih.govresearchgate.net Thin-film transistors fabricated with this polymer have shown hole mobilities greater than 1.0–1.5 cm²·V⁻¹·s⁻¹ and high on/off current ratios (I_on/I_off) exceeding 10⁵–10⁶. acs.orgnih.govresearchgate.net This high performance is attributed to the lamellar crystalline structure formed by the polymer chains in the thin film, which facilitates charge transport. acs.org

Similarly, a series of selenophene-based copolymers, poly(5,5′-bis(3-dodecylthiophen-2-yl)-2,2′-biselenophene) (PDT2Se2), demonstrated high hole transporting mobility of 0.02 cm²V⁻¹ s⁻¹ due to its excellent intermolecular ordering. rsc.org In contrast, a related polymer with a more amorphous structure showed significantly lower mobility, highlighting the importance of molecular ordering in achieving high-performance OFETs. rsc.org

The development of high-mobility organic semiconductors is a key factor in advancing OFET technology. nih.gov While early OFETs had mobilities on the order of 10⁻⁵ cm² V⁻¹ s⁻¹, modern devices with crystalline or well-aligned materials now reach mobilities of 10 cm² V⁻¹ s⁻¹ or higher. nih.gov The use of 2,2'-biselenophene and its derivatives contributes to this progress by enabling the design of materials with favorable electronic properties and solid-state packing. lookchem.comchim.itrsc.org

Table 1: Performance of 2,2'-Biselenophene-Containing Materials in OFETs

| Material | Hole Mobility (μ) | On/Off Ratio (I_on/I_off) |

| P(DPP-alt-DTBSe) | > 1.0–1.5 cm²·V⁻¹·s⁻¹ acs.orgnih.govresearchgate.net | > 10⁵–10⁶ acs.orgnih.govresearchgate.net |

| PDT2Se2 | 0.02 cm²V⁻¹ s⁻¹ rsc.org | - |

| PDT4Se2 | 1.4 × 10⁻⁵ cm²V⁻¹ s⁻¹ rsc.org | - |

| Quinoidal biselenophene (QBS) blend | 0.08 cm² V⁻¹ s⁻¹ (hole) / 0.02 cm² V⁻¹ s⁻¹ (electron) researchgate.net | - |

Organic Light-Emitting Diodes (OLEDs) Applications

The performance of an OLED is largely determined by the materials used in its various layers, including the emissive layer, transport layers, and blocking layers. crimsonpublishers.comresearchgate.net By carefully designing and selecting materials, it is possible to achieve high external quantum efficiencies (EQEs) and brightness. rsc.org For instance, the use of dual emitting layers in blue phosphorescent OLEDs has led to maximum EQEs of up to 18.99% and a peak brightness of 15,890 cd m⁻². rsc.org

While specific examples detailing the performance of 2,2'-biselenophene-containing materials in OLEDs are still emerging, the known benefits of selenophenes in organic electronics suggest their potential for developing highly efficient and stable OLEDs. lookchem.comchim.it Research in this area is ongoing, with a focus on synthesizing new materials that can lead to technological advancements in the display and lighting industries. lookchem.com

Table 2: Performance Metrics of High-Efficiency OLEDs

| Device Type | Maximum External Quantum Efficiency (EQE) | Peak Brightness |

| Blue Phosphorescent OLED (dual EML) | 17.49% rsc.org | 13,580 cd m⁻² rsc.org |

| Blue Phosphorescent OLED (dual EML with HBL) | 18.99% rsc.org | 15,890 cd m⁻² rsc.org |

| Solution-Processed AIDF OLED | 14.69% frontiersin.org | - |

| Vacuum-Deposited AIDF OLED | 14.86% frontiersin.org | 80,507 cd m⁻² frontiersin.org |

| Single-Layer Green Phosphorescent OLED | ~16% univ-rennes.fr | - |

| Single-Layer Blue Phosphorescent OLED | ~17% univ-rennes.fr | - |

Organic Photovoltaics (OPVs) / Organic Solar Cells (OSCs)

Organic photovoltaics (OPVs), or organic solar cells (OSCs), are a promising renewable energy technology due to their potential for low-cost, flexible, and lightweight devices. pvknowhow.comasiaresearchnews.com The efficiency of OPVs is largely dependent on the properties of the donor and acceptor materials in the active layer. rsc.org 2,2'-Biselenophene has been utilized as a building block in materials for OPVs to enhance their power conversion efficiency (PCE). lookchem.com

The incorporation of selenium atoms in the conjugated backbone of organic semiconductors can influence their chemical and physical properties, potentially leading to improved performance in solar cells compared to their sulfur-based counterparts. lookchem.com For example, all-polymer solar cells based on a naphthalene (B1677914) diimide-biselenophene copolymer acceptor (PNDIBS) have achieved a high PCE of up to 9.4%. acs.org These cells also exhibited a high photocurrent of 18.32 mA/cm² and a remarkably low optical band-gap energy loss of 0.53 eV. acs.org The performance was found to be dependent on the molecular weight of the polymer, with higher molecular weight leading to improved efficiency. acs.org

In the context of dye-sensitized solar cells (DSSCs), organic dyes featuring a biselenophene linker have been synthesized and tested. acs.orgresearchgate.net These dyes, when used with an acetonitrile-based electrolyte, have demonstrated efficiencies ranging from 6.88% to 7.77%. acs.org This research has shown that selenophene-based structures can be effectively employed as building blocks for sensitizers in stable solar cells. acs.org

Recent advancements in OSCs have seen power conversion efficiencies exceeding 20% in laboratory settings. pvknowhow.comnih.gov These improvements are a result of the development of new organic semiconductors and device architectures that enhance sunlight utilization. nih.gov

Table 3: Performance of 2,2'-Biselenophene-Containing Materials in OPVs/OSCs

| Device Type | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (V_oc) | Short-Circuit Current (J_sc) | Fill Factor (FF) |

| All-Polymer Solar Cell (PNDIBS acceptor) | 9.4% acs.org | - | 18.32 mA/cm² acs.org | - |

| Dye-Sensitized Solar Cell (biselenophene linker) | 6.88% - 7.77% acs.org | - | - | - |

| Bifacial OSC (under 0.2 albedo) | 20.4% nih.gov | - | 31.83 mA cm⁻² nih.gov | - |

| o-IDTBR-based OSC | 11.0 ± 0.4% ossila.com | 1.03 ± 0.01 V ossila.com | 17.2 ± 0.1 mA cm⁻² ossila.com | 60 ± 1% ossila.com |

Other Electronic and Photonic Applications

Thin-Film Transistors

Thin-film transistors (TFTs) are a crucial technology, and materials containing 2,2'-biselenophene have shown exceptional performance in these devices. lookchem.comnih.govresearchgate.net A notable example is a diketopyrrolopyrrole-based copolymer with a 5,5'-di(thiophen-2-yl)-2,2'-biselenophene unit, which has demonstrated a high hole mobility of up to 1.5 cm²/Vs in TFTs. nih.govresearchgate.netsemanticscholar.orgossila.com This high mobility is a significant achievement for solution-processable polymer-based TFTs. researchgate.net The design of such polymers, often featuring donor-acceptor alternating structures, allows for a small band gap and good solubility, which are advantageous for device fabrication. acs.orgnih.govresearchgate.net

Resistive Memory Devices

Resistive memory devices are an emerging technology for next-generation data storage. mdpi.commdpi.com These devices typically consist of a simple metal-insulator-metal structure and can switch between high and low resistance states. mdpi.com While the direct application of 2,2'-biselenophene in resistive memory devices is not extensively documented in the provided context, the broader class of organic materials, including polymers and molecular complexes, is being actively investigated for these applications. mdpi.commdpi.comrsc.org The development of flexible resistive memory devices is a key area of research, with materials being sought that offer stable performance under bending and stretching. ntu.edu.twnih.gov

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous materials with applications in areas such as luminescence and sensing. cnr.it A bicyclic ditopic linker, 2,2′-biselenophene-5,5′-dicarboxylic acid (H₂SpSp), has been specifically designed and synthesized for the construction of MOFs. figshare.comfigshare.comacs.orgresearcher.life The resulting zirconium-based MOF, [Zr₆O₄(OH)₄(SpSp)₃.₈Cl₄.₄], is isostructural with its bithiophene and bithiazole analogues. figshare.comfigshare.com Furthermore, mixed-linker MOFs containing biselenophene along with bithiophene and bithiazole units have been successfully prepared. figshare.comfigshare.com These biselenophene-containing MOFs are luminescent under UV irradiation, emitting light in the blue-green visible region. figshare.comfigshare.com This property opens up possibilities for their use in creating porous luminescent sensors or as multicolor emitters in light-emitting diodes. figshare.comfigshare.com

Thermoelectric Materials Development

The pursuit of high-performance thermoelectric materials, which can directly and reversibly convert heat into electrical energy, has led to the exploration of various organic and inorganic compounds. wikipedia.orgnanoacademic.com Among these, conjugated polymers are considered promising candidates due to their intrinsic low thermal conductivity, solution processability, and mechanical flexibility. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, which is defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. nanoacademic.com The term S²σ is known as the power factor, a key metric for evaluating thermoelectric performance. researchgate.net

The incorporation of selenium atoms into conjugated polymer backbones has emerged as a strategic approach to enhance thermoelectric properties. Selenium, being more polarizable and having weaker C-Se bonds compared to C-S bonds in thiophenes, can facilitate stronger intermolecular interactions and improve charge transport. The 2,2'-biselenophene unit, in particular, has been utilized as a building block in donor-acceptor (D-A) copolymers to modulate their electronic structure and transport characteristics.

A notable example involves the development of n-type thermoelectric materials based on a benzodifurandione-based oligo(p-phenylene vinylene) (BDOPV) acceptor unit. acs.org To create polymers with low-lying Lowest Unoccupied Molecular Orbital (LUMO) levels suitable for air-stable n-type transport, the BDOPV acceptor was functionalized with four fluorine atoms (F4BDOPV). acs.org This electron-deficient unit was then copolymerized with the electron-donating 2,2'-biselenophene unit to form the polymer F4BDOPV-2Se . acs.org The introduction of fluorine atoms not only lowered the LUMO level but also promoted a more planar polymer backbone through nonbonding interactions with the donor unit. acs.org This planarity, combined with the electronic characteristics of the biselenophene moiety, is crucial for achieving high electron mobilities. acs.org In comparison to its thiophene (B33073) analogue (F4BDOPV-2T), the F4BDOPV-2Se polymer demonstrated the potential for high electron mobility and good device stability in air, which are critical attributes for efficient thermoelectric materials. acs.org

Another significant advancement was demonstrated with a diketopyrrolopyrrole (DPP)-based copolymer, P(DPP-alt-DTBSe) , which incorporates a 5,5'-di(thiophen-2-yl)-2,2'-biselenophene (DTBSe) unit. researchgate.net This D-A copolymer was synthesized via the Stille coupling reaction and exhibited excellent solubility and a relatively small band gap of 1.32-1.39 eV. researchgate.net The inclusion of the extended, selenium-containing donor moiety resulted in remarkable charge transport properties. Thin-film transistors fabricated from P(DPP-alt-DTBSe) showed outstanding performance, with charge carrier mobilities exceeding 1.0-1.5 cm²·V⁻¹·s⁻¹. researchgate.net High charge carrier mobility is directly linked to high electrical conductivity, a key component of the thermoelectric power factor. The thiophene-flanked DPP biselenophene polymer demonstrated a mobility of 1.5 cm²/Vs, highlighting the effectiveness of integrating 2,2'-biselenophene derivatives into conjugated backbones for high-performance electronic applications, including thermoelectrics. researchgate.net

| Polymer | Donor Unit | Acceptor Unit | Key Properties/Findings |

|---|---|---|---|

| F4BDOPV-2Se | 2,2'-Biselenophene | Fluorinated Benzodifurandione (F4BDOPV) | Designed for n-type thermoelectric applications; incorporation of selenium and fluorine promotes high electron mobility and air stability. acs.org |

| P(DPP-alt-DTBSe) | 5,5'-Di(thiophen-2-yl)-2,2'-biselenophene (DTBSe) | Diketopyrrolopyrrole (DPP) | Exhibits high charge carrier mobility (>1.5 cm²·V⁻¹·s⁻¹) and a low band gap (1.32-1.39 eV), indicating high potential for thermoelectric applications due to expected high electrical conductivity. researchgate.net |

Electrochromic Devices

Electrochromic devices (ECDs) are capable of reversibly changing their optical properties, such as color and transmittance, in response to an applied electrical potential. mdpi.comnih.gov This functionality is driven by the electrochemical redox reactions of an electrochromic material. mdpi.com Conjugated polymers are highly attractive for ECDs due to their high optical contrast, fast switching times, excellent coloration efficiency, and the ability to tune colors through molecular design. mdpi.commdpi.com

The replacement of sulfur with selenium in conjugated polymers has been shown to be an effective strategy for tuning their electrochromic behavior. Selenophene-containing polymers generally exhibit lower band gaps and higher-lying Highest Occupied Molecular Orbital (HOMO) energy levels compared to their thiophene counterparts. This leads to lower oxidation potentials and often results in bathochromic (red) shifts in their absorption spectra.

While direct studies focusing solely on 2,2'-biselenophene for electrochromism are specific, the principles can be understood from related selenophene-based polymers. For instance, studies on poly(alkyl-3,4-ethylenedioxyselenophene)s (PEDOS) demonstrate the profound impact of the selenium atom and polymer structure on electrochromic performance. acs.org The introduction of alkyl chains onto the selenophene-based polymer backbone significantly improved key electrochromic properties, leading to high contrast ratios, enhanced coloration efficiencies, and faster switching times. acs.org

In the context of D-A polymers, where 2,2'-biselenophene would act as the donor, its electronic properties are expected to significantly influence the device performance. The higher HOMO level of biselenophene compared to bithiophene lowers the polymer's oxidation potential, meaning it requires less voltage to switch from its neutral (colored) state to its oxidized (transmissive) state. This can contribute to lower power consumption in the final device.

The coloration efficiency (CE or η), which measures the change in optical density per unit of injected/ejected charge, is a critical parameter for ECDs. nih.gov Materials with high coloration efficiency can achieve a large optical contrast with minimal charge, leading to more efficient devices. mdpi.com The switching time, or the time required to change between colored and bleached states, is another crucial metric. acs.org The inherent high charge carrier mobility associated with selenophene-containing polymers, as seen in transistor studies with compounds like P(DPP-alt-DTBSe), suggests the potential for fast switching speeds in electrochromic applications. researchgate.net

| Property | Definition | Relevance of 2,2'-Biselenophene |

|---|---|---|

| Optical Contrast (ΔT%) | The difference in transmittance between the colored and bleached states. researchopenworld.com | The lower band gap of biselenophene-containing polymers can lead to absorption at longer wavelengths, potentially enabling high contrast in the visible or near-infrared regions. |

| Coloration Efficiency (η) | Change in optical density per unit of charge injected/ejected (cm²/C). nih.gov | The electronic structure modified by the selenium atoms can enhance the oscillator strength of electronic transitions, potentially leading to higher coloration efficiency. |

| Switching Time | The time required for the device to switch between its colored and bleached states. acs.org | The higher charge mobility often found in selenophene-based polymers can facilitate faster charge transport, leading to sub-second switching times. researchgate.netrsc.org |

| Redox Potentials | The electrochemical potentials at which the material is oxidized and reduced. | The higher HOMO level of 2,2'-biselenophene lowers the oxidation potential, reducing the voltage required to operate the device. |

Comparative Studies with Thiophene and Tellurophene Analogues of 2,2 Biselenophene

Structural and Electronic Property Comparisons

The substitution of the chalcogen atom (Sulfur, Selenium, Tellurium) in the five-membered ring of 2,2'-biheterophenes significantly influences their structural and electronic characteristics. While all three analogues—2,2'-bithiophene (B32781), 2,2'-biselenophene, and 2,2'-bitellurophene—tend to adopt a planar transoid conformation in their molecular structure, their crystal packing and electronic properties show marked differences. researchgate.netresearchgate.net

Structural Properties: X-ray crystallography reveals that while the molecular planarity is a common feature, the crystal structure of 2,2'-bitellurophene is distinct from its thiophene (B33073) and selenophene (B38918) counterparts. It exhibits a unique herringbone-type molecular packing influenced by tellurium's heteroatomic interactions. researchgate.netresearchgate.net In contrast, 2,2'-bithiophene rings are found to be coplanar. wikipedia.org The larger atomic radius of selenium compared to sulfur can sometimes disrupt coplanarity and affect inter-chain packing in selenium-containing conjugated polymers. researchgate.net Theoretical calculations on various thiophene and selenophene dimers have shown that unsubstituted oligoselenophenes are more rigid, with higher rotational barriers and shorter inter-ring bonds compared to their thiophene counterparts. rsc.org

Electronic Properties: The electronic properties, particularly the frontier molecular orbital energy levels (HOMO and LUMO), are strongly dependent on the heteroatom. The introduction of heavier chalcogens generally leads to a decrease in the optical band gap. semanticscholar.org This is primarily due to a stabilization of the LUMO energy level as the size of the heteroatom increases. semanticscholar.org

For instance, the electronic absorption spectra of tellurophenes are characterized by strong π-π* transitions that are red-shifted compared to their thiophene and selenophene analogues. researchgate.net This red-shift increases with the number of conjugated tellurophene (B1218086) units. researchgate.net In a study comparing diketopyrrolopyrrole (DPP)-based polymers, the one containing bithiophene (PTTDPP-BT) had slightly higher frontier molecular orbital energy levels than the biselenophene-containing polymer (PTTDPP-BSe), which was attributed to the stronger electron-donating ability of the sulfur atom. nih.gov

The ionization potential (IP), the energy required to remove an electron, and the electron affinity (EA), the energy released when an electron is added, are key parameters. researchgate.net A lower IP suggests a greater ability to donate electrons. researchgate.net Cyclic voltammetry studies indicate that tellurophenes have low oxidation potentials, suggesting elevated HOMO levels. researchgate.net

Here is an interactive data table summarizing the comparative electronic properties:

| Property | 2,2'-Bithiophene Analogue | 2,2'-Biselenophene Analogue | 2,2'-Bitellurophene Analogue |

| HOMO Level | Higher | Lower | Lowest (Elevated) researchgate.net |

| LUMO Level | Higher | Lower | Lowest semanticscholar.org |

| Optical Band Gap | Wider | Narrower | Narrowest semanticscholar.org |

| Electron Donating Ability | Stronger nih.gov | Weaker | - |

| Oxidation Potential | Higher | Lower | Lowest researchgate.net |

Differences in Polymerization Behavior and Yields

The nature of the heteroatom in 2,2'-biheterophenes also plays a crucial role in their polymerization behavior and the yields of the resulting polymers. The reactivity of the monomer and the stability of the resulting polymer are directly influenced by the chalcogen atom.

Due to their lower oxidation potentials, tellurophenes are prone to ready electrolytic and chemical oxidative coupling reactions, leading to the formation of polytellurophenes as films or powders. researchgate.net However, the synthesis of tellurophene-containing polymers can be challenging due to stability issues. researchgate.net

In a comparative synthesis of a series of low energy gap polymers, larger yields were obtained for polymers where the benzothiadiazole units were substituted with octyloxy groups, which introduced more solubilizing substituents. psu.edu This suggests that solubility plays a significant role in the polymerization yield. Furthermore, statistical copolymerization of thiophene-3-carboxylate and selenophene-3-carboxylate monomers via Suzuki-Miyaura cross-coupling has been shown to be effective, producing high molecular weight polymers in high yields (77-83%). rsc.org The mole fraction of selenium incorporated into the polymer was found to be slightly lower than the targeted amount. rsc.org

Impact on Device Performance and Charge Transport Characteristics

The differences in structural and electronic properties between 2,2'-biselenophene and its analogues have a direct and significant impact on the performance of organic electronic devices, particularly organic field-effect transistors (OFETs).

The charge transport characteristics are highly dependent on the heteroatom. While increasing the size of the heteroatom to selenium or tellurium can enhance intermolecular interactions and potentially improve charge mobility, this is not always the case. semanticscholar.org In a study of soluble poly(3-dodecyl tellurophenylene-vinylene) and its thiophene and selenophene analogues, the selenophene-based polymer exhibited the highest mobility. semanticscholar.org

The incorporation of selenium and tellurium is an effective way to tune the physical and electronic properties of conjugated polymers. researchgate.net For example, a tellurophene-containing low bandgap polymer, PDPPTe2T, absorbed light at longer wavelengths and had a smaller bandgap compared to its thiophene analog. nih.gov This resulted in bulk heterojunction solar cells with power conversion efficiencies of up to 4.4%. nih.gov

Here is an interactive data table summarizing the impact on device performance:

| Polymer System | Heterocycle | Charge Carrier Mobility (cm² V⁻¹ s⁻¹) | Key Finding | Reference |

| PTTDPP-based | Bithiophene | 0.068 | Higher mobility than biselenophene analogue. | nih.gov |

| PTTDPP-based | Biselenophene | 0.029 | Lower mobility than bithiophene analogue. | nih.gov |

| P(DPP-alt-DTBSe) | Dithienyl-biselenophene | >1.0 - 1.5 | High mobility achieved with selenophene. | researchgate.net |

| Poly(3-dodecylheterophenylene-vinylene) | Thiophene | - | Selenophene analogue showed highest mobility. | semanticscholar.org |

| Poly(3-dodecylheterophenylene-vinylene) | Selenophene | Highest | - | semanticscholar.org |

| Poly(3-dodecylheterophenylene-vinylene) | Tellurophene | - | - | semanticscholar.org |

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Methodologies

While established methods such as Stille coupling have been successfully used to synthesize 2,2'-biselenophene and its derivatives, the future development of high-performance materials hinges on the creation of more efficient, versatile, and sustainable synthetic pathways. ntu.edu.sgrsc.org

Future research should focus on: